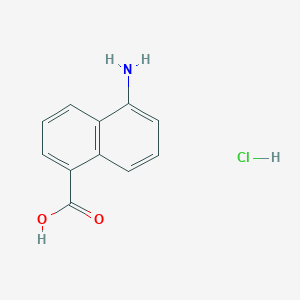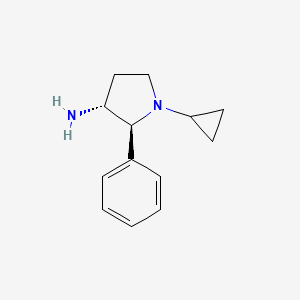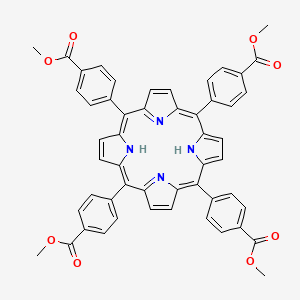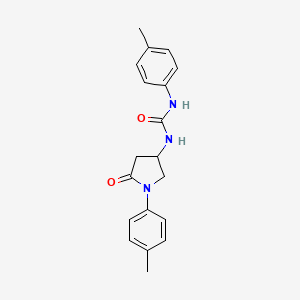
5-Aminonaphthalene-1-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves hydrothermal reactions, as seen in the case of 5-aminoisophthalic acid (AIP) bridged polymers, which include cobalt, nickel, and zinc transition metal cation polymers . These polymers are synthesized under specific hydrothermal conditions and are characterized using various techniques such as IR, Raman, and elemental analysis. Similarly, dendritic polyamides are synthesized using a one-pot procedure that involves the activation of carboxyl groups followed by condensation with an aminodicarboxylic acid . This method could potentially be adapted for the synthesis of 5-Aminonaphthalene-1-carboxylic acid hydrochloride by choosing appropriate monomers and reaction conditions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are determined using X-ray single-crystal analyses. For instance, the AIP bridged polymers exhibit different crystal systems and space groups, with varying cell parameters . These detailed structural analyses provide a framework for understanding how 5-Aminonaphthalene-1-carboxylic acid hydrochloride might crystallize and the potential for forming polymers or other complex structures.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 5-Aminonaphthalene-1-carboxylic acid hydrochloride. However, the bacterial oxidation of a related compound, 5-Aminonaphthalene-2-sulfonic Acid, results in the formation of 5-hydroxyquinoline-2-carboxylate, indicating that aminonaphthalene derivatives can undergo complex biotransformations . This suggests that 5-Aminonaphthalene-1-carboxylic acid hydrochloride might also participate in various chemical reactions, potentially leading to novel metabolites or products.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the studies are inferred from their synthesis and structural characterization. For example, the magnetic properties of the AIP bridged polymers are investigated, revealing antiferromagnetic and ferromagnetic behaviors . Although the physical and chemical properties of 5-Aminonaphthalene-1-carboxylic acid hydrochloride are not directly reported, similar analytical techniques could be applied to determine its properties, such as solubility, melting point, and reactivity.
科学的研究の応用
Biological Oxidation and Compound Formation
5-Aminonaphthalene-1-carboxylic acid hydrochloride plays a role in biological oxidation processes. For instance, its derivative, 5-aminonaphthalene-2-sulfonate (5A2NS), undergoes conversion to 5-hydroxyquinoline-2-carboxylate (5H2QC) in specific bacterial strains. This conversion involves spontaneous cyclization, impacting NADH regeneration and limiting oxidation processes (Nörtemann et al., 1993).
Chemical Synthesis and Crystallography
In the field of chemical synthesis and crystallography, derivatives of 5-aminonaphthalene-1-carboxylic acid hydrochloride have been synthesized and analyzed. For example, 1-N-(3-pyridylmethyl)aminonaphthalene hydrochloride was synthesized and its crystal structure analyzed, highlighting its potential applications in material science and molecular design (Morantes et al., 2014).
Enzyme-Modified Electrodes for Glucose Detection
In the development of biosensors, a derivative of 5-aminonaphthalene-1-carboxylic acid hydrochloride, specifically 1-(5-aminonaphthyl)ethanoic acid (ANEA), was used to create enzyme-modified electrodes for the amperometric detection of glucose. This application demonstrates the compound's utility in the creation of sensitive and specific biosensors (Piro et al., 2000).
Luminescent Sensor Development
5-Aminonaphthalene-1-carboxylic acid hydrochloride derivatives have been employed in developing luminescent sensors. For instance, a Zn-based metal-organic framework using a derivative (5-aminoisophthalic acid) exhibited significant fluorescence response to Hg2+ ions, demonstrating its potential in environmental monitoring and safety applications (Jiang et al., 2020).
Electrodegradation Studies
Studies on the electrodegradation of naphthalenic amines, including derivatives of 5-aminonaphthalene-1-carboxylic acid hydrochloride, provide insights into environmental remediation techniques. These studies examine the degradation products and kinetics under various conditions, contributing to our understanding of pollutant removal in wastewater treatment processes (Rodrigues et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-aminonaphthalene-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.ClH/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14;/h1-6H,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLMBUCYHNSXFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2N)C(=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2509564.png)
![2-[[4-[(4-Methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2509565.png)

![6-(3-methylbenzyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2509569.png)

![methyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2509572.png)


![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B2509575.png)


![(5aR,10bS)-2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B2509583.png)
